tert-Butyl (2R)-2-cyclopropylpiperazine-1-carboxylate
CAS No.:
Cat. No.: VC13783881
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2O2 |
|---|---|
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | tert-butyl (2R)-2-cyclopropylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-13-8-10(14)9-4-5-9/h9-10,13H,4-8H2,1-3H3/t10-/m0/s1 |
| Standard InChI Key | WRKIMEBHYLJNGY-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCNC[C@H]1C2CC2 |
| SMILES | CC(C)(C)OC(=O)N1CCNCC1C2CC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC1C2CC2 |
Introduction
Structural and Stereochemical Properties
Molecular Architecture
The compound’s structure comprises a six-membered piperazine ring with two nitrogen atoms at positions 1 and 4. The 1-position nitrogen is protected by a tert-butyl carbamate group (Boc), while the 2-position carbon bears a cyclopropyl substituent in the R-configuration . The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic procedures, whereas the cyclopropyl moiety introduces steric and electronic effects that influence reactivity and biological interactions .
The stereochemistry at the 2-position is critical for its pharmacological relevance. The (R)-configuration ensures optimal spatial alignment for binding to target receptors, as demonstrated in analogous piperazine derivatives used in neurotransmitter modulation. The compound’s isomeric SMILES string, CC(C)(C)OC(=O)N1CCNC[C@H]1C2CC2, explicitly denotes the chiral center and cyclopropane ring .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of tert-butyl (2R)-2-cyclopropylpiperazine-1-carboxylate typically proceeds via a multi-step sequence:
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Piperazine Functionalization: A piperazine derivative undergoes alkylation at the 2-position using a cyclopropane-containing electrophile (e.g., cyclopropyl bromide).
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Boc Protection: The primary nitrogen at the 1-position is protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to prevent unwanted side reactions .
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Chiral Resolution: If starting from racemic mixtures, chiral chromatography or enzymatic resolution isolates the (R)-enantiomer.
A representative reaction is illustrated below:
Key Chemical Reactions
The compound participates in three primary reaction types:
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Deprotection: The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane) to yield the free piperazine, which can undergo further functionalization.
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N-Alkylation/Acylation: The secondary nitrogen at the 4-position reacts with alkyl halides or acyl chlorides to form derivatives with modified biological activity .
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Cyclopropane Ring-Opening: Under strong acidic or oxidative conditions, the cyclopropane ring may open to form linear alkanes or ketones, though this is typically undesired.
Biological Activity and Pharmacological Applications
Mechanism of Action
The piperazine ring’s conformational flexibility allows it to mimic endogenous neurotransmitters, enabling interactions with serotonin (5-HT), dopamine (D₂), and adrenergic receptors. Molecular docking studies suggest that the cyclopropyl group enhances binding affinity by occupying hydrophobic pockets within receptor sites .
Comparative Analysis of Piperazine Derivatives
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